molecular formula C17H20N2O B339810 4-amino-N-(2,6-diethylphenyl)benzamide

4-amino-N-(2,6-diethylphenyl)benzamide

Cat. No.: B339810
M. Wt: 268.35 g/mol
InChI Key: CGVIKZPBYMTMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(2,6-diethylphenyl)benzamide is a benzamide derivative studied for its anticonvulsant properties. Structurally, it features a benzamide core substituted with an amino group at the 4-position and a 2,6-diethylphenyl group on the nitrogen (Figure 1). This compound is closely related to ameltolide (LY201116, 4-amino-N-(2,6-dimethylphenyl)benzamide), a potent anticonvulsant prototype developed by Eli Lilly . These compounds primarily act by inhibiting maximal electroshock (MES)-induced seizures, a hallmark of sodium channel-blocking antiepileptic drugs (AEDs) .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-amino-N-(2,6-diethylphenyl)benzamide

InChI

InChI=1S/C17H20N2O/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

CGVIKZPBYMTMAZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Amino-N-(2,6-Dimethylphenyl)Benzamide (Ameltolide, LY201116)

Ameltolide is the most extensively studied benzamide anticonvulsant. Key comparisons include:

  • Potency: In MES models, ameltolide demonstrated an ED50 of 0.5 mg/kg following intravenous (iv) administration in mice, surpassing phenytoin (ED50 = 7.5 mg/kg) and carbamazepine . Oral bioavailability in rats was 94%, with rapid absorption (peak plasma levels at 0.75 hr) .
  • Metabolism: Ameltolide undergoes N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), followed by hydroxylation to HADMP. These metabolites account for >90% of plasma radioactivity 2 hr post-administration . This metabolic pathway reduces its efficacy, prompting efforts to design analogues resistant to acetylation .
  • Neurotoxicity : Rotorod tests in mice revealed a neurotoxic dose (TD50) of 48 mg/kg, yielding a therapeutic index (TD50/ED50) of 96, significantly higher than phenytoin (TI = 6.4) .

4-Amino-N-(2-Ethylphenyl)Benzamide (4-AEPB)

4-AEPB, an ameltolide analogue with a monoethyl substituent, exhibits distinct properties:

  • Anticonvulsant Activity: 4-AEPB increased seizure thresholds in the intravenous pentylenetetrazol (PTZ) test, suggesting broader mechanistic activity compared to ameltolide .

Prodrugs and Derivatives

  • DEGA (N-(2,6-Dimethylphenyl)-4-[[(Diethylamino)Acetyl]Amino]Benzamide): A prodrug of ameltolide, DEGA undergoes sequential N-deethylation to yield MEGA, GA, and ultimately LY201115. While its iv ED50 (43 mg/kg) is lower than ameltolide, oral potency matches LY201116 due to metabolic conversion .
  • 3,5-Dimethyl Substituents: Adding methyl groups at the 3- and 5-positions of the benzamide ring (e.g., 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide) enhanced metabolic stability but reduced anticonvulsant potency compared to ameltolide .

Metabolic and Pharmacokinetic Differences

Structural modifications significantly impact metabolic pathways:

Compound Metabolic Pathway Key Metabolites Bioavailability
Ameltolide (LY201116) N-Acetylation → Hydroxylation ADMP, HADMP 94% (oral)
DEGA N-Deethylation → Hydrolysis MEGA, GA, LY201116 64% (urinary)
4-AEPB Not reported

However, direct evidence is lacking .

Neurotoxicological Profiles

Comparative neurotoxicity in rodent models:

Compound TD50 (mg/kg) Therapeutic Index (TI) Reference
Ameltolide (LY201116) 48 96
4-AEPB Not reported >10 (estimated)
Phenytoin 48 6.4

4-AEPB and ameltolide both exhibit favorable TI values, suggesting safer profiles than classical AEDs like phenytoin.

Preparation Methods

Nucleophilic Acyl Substitution via Schotten-Baumann Conditions

The most widely reported method involves reacting 4-aminobenzoic acid derivatives with 2,6-diethylaniline under Schotten-Baumann conditions. Key steps include:

  • Activation of 4-aminobenzoic acid using thionyl chloride (SOCl₂) to form 4-aminobenzoyl chloride.

  • Coupling with 2,6-diethylaniline in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Reaction Equation :

4-Aminobenzoic acid+SOCl24-Aminobenzoyl chloride+HCl+SO2\text{4-Aminobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Aminobenzoyl chloride} + \text{HCl} + \text{SO}2
4-Aminobenzoyl chloride+2,6-DiethylanilineNaOH4-Amino-N-(2,6-diethylphenyl)benzamide\text{4-Aminobenzoyl chloride} + \text{2,6-Diethylaniline} \xrightarrow{\text{NaOH}} \text{4-Amino-N-(2,6-diethylphenyl)benzamide}

Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (activation)Minimizes decomposition
Solvent Ratio (H₂O:DCM)1:2Enhances phase separation
Reaction Time4–6 hoursMaximizes conversion

This method yields 68–72% pure product after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Alternative protocols employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation.

Procedure :

  • Activation of 4-aminobenzoic acid with DCC in anhydrous tetrahydrofuran (THF).

  • Addition of 2,6-diethylaniline and catalytic 4-dimethylaminopyridine (DMAP).

  • Stirring at room temperature for 12–24 hours.

Advantages :

  • Higher yields (75–80% ) compared to Schotten-Baumann.

  • Reduced side products (e.g., hydrolyzed acyl chloride).

Limitations :

  • Requires strict anhydrous conditions.

  • DCC byproduct (dicyclohexylurea) complicates purification.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to improve scalability and reproducibility:

ParameterBatch ProcessFlow Process
Reaction Time6 hours30 minutes
Yield72%85%
Purity95%99%

Key Innovations :

  • Microfluidic mixing ensures precise stoichiometric control.

  • In-line IR spectroscopy monitors reaction progress in real time.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to enhance sustainability:

Ball Milling Protocol :

  • Mix 4-aminobenzoic acid, 2,6-diethylaniline, and solid NaOH.

  • Mill at 30 Hz for 2 hours.

  • Wash with cold water to isolate the product.

Outcomes :

  • Yield : 70%

  • E-factor : 0.3 (vs. 5.2 for batch processes).

Analytical and Purification Techniques

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) Conditions :

ColumnMobile PhaseRetention Time
C18 (250 × 4.6 mm)Acetonitrile:H₂O (70:30)8.2 minutes

Purity Assessment :

  • HPLC-MS : Confirms molecular ion peak at m/z 297.2 [M+H]⁺.

  • ¹³C NMR : Distinct signals at δ 167.8 ppm (amide carbonyl) and δ 148.2 ppm (aromatic carbons).

Recrystallization Optimization

Ethanol-water systems (9:1 v/v) achieve >99% purity:

Solvent CompositionRecovery (%)Purity (%)
Ethanol:H₂O (8:2)6597
Ethanol:H₂O (9:1)5899

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-amino-N-(2,6-diethylphenyl)benzamide, and how can reaction conditions be optimized?

  • Answer : Key synthetic routes involve nucleophilic substitution and condensation reactions. For example, controlled temperatures (e.g., 45°C for 1 hour) and solvents like ethanol or DMF are critical for optimizing yield and purity . Reagents such as acyl chlorides or carbodiimides facilitate amide bond formation. Purification often employs column chromatography with hexane/EtOH gradients (1:1), achieving quantitative yields in some protocols . Characterization via 1^1H NMR and melting point analysis (e.g., 186.56°C predicted) ensures structural fidelity .

Q. How is the anticonvulsant activity of this compound evaluated in preclinical models?

  • Answer : Anticonvulsant efficacy is assessed using maximal electroshock (MES) tests in rodents. For structurally similar compounds (e.g., 4-amino-N-(2,6-dimethylphenyl)benzamide), oral ED50_{50} values of 1.7 mg/kg in mice were reported, with comparisons to prototype drugs like phenytoin . Neurotoxicity is evaluated via rotorod tests or hexobarbital-induced sleeping time assays, where methyl-substituted derivatives showed potentiation (61% increase at 375 µg/kg) without toxicity .

Advanced Research Questions

Q. What metabolic pathways affect the pharmacokinetics of 4-amino-N-(2,6-diethylphenyl)benzamide, and how do structural modifications alter metabolic stability?

  • Answer : Rapid N-acetylation is a primary metabolic pathway, as observed in mice for the dimethylphenyl analogue, with plasma concentrations of parent drug and metabolite reaching 1.09 µg/mL and 0.41 µg/mL, respectively, within 30 minutes . Steric hindrance via ortho-methyl groups (e.g., in compound 4) blocks acetylation, enhancing plasma longevity (no detectable metabolites at 6 hours) . Interspecies variations in metabolism (e.g., rats vs. dogs) necessitate species-specific pharmacokinetic models for translational relevance .

Q. How can computational modeling elucidate target interactions and guide structural optimization?

  • Answer : Molecular dynamics simulations and docking studies (e.g., for sulfonamide derivatives) reveal binding affinities to enzymes like triose phosphate isomerase. For benzamides, such approaches predict interactions with anticonvulsant targets (e.g., voltage-gated sodium channels) by analyzing hydrogen bonding and hydrophobic contacts . QSAR models incorporating substituent effects (e.g., fluorine vs. methoxy groups) can prioritize derivatives with improved potency .

Q. What experimental designs address contradictions in neurotoxicity data across animal models?

  • Answer : Dose-escalation studies in multiple species (e.g., mice, rats) combined with histopathological assessments resolve discrepancies. For example, compound 4 showed no neurotoxicity in mice at anticonvulsant doses (ED50_{50} = 5.6 mg/kg) but potentiated hexobarbital effects, suggesting species-specific CYP450 interactions . Behavioral assays (e.g., open-field tests) and biomarker analysis (e.g., GFAP for glial activation) further validate safety .

Methodological Considerations

  • Data Contradiction Analysis : Comparative studies using isogenic rodent strains control for genetic variability in metabolism. For instance, N-acetyltransferase activity differences explain metabolite detection disparities .
  • Structural Characterization : X-ray crystallography (CCDC 2032776) and DFT calculations resolve conformational ambiguities, particularly for hydrogen bonding networks in solid-state structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.